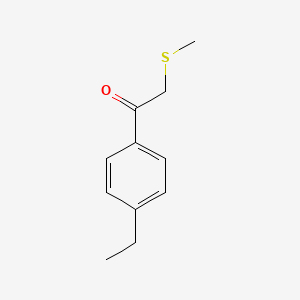
1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one is an organic compound with a molecular formula of C11H14OS It is characterized by the presence of an ethyl group attached to a phenyl ring, a methylthio group, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one typically involves the reaction of 4-ethylacetophenone with methylthiol in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
化学反应分析
Types of Reactions: 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and functions.
相似化合物的比较
1-(4-Ethylphenyl)ethan-1-one: Lacks the methylthio group, making it less reactive in certain chemical reactions.
1-(4-Methylphenyl)-2-(methylthio)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
生物活性
1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one, also known as a thiazole derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a thiazole ring structure, which is known for its ability to interact with various biological targets. The methylthio and ethylphenyl substituents contribute to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways that affect cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have highlighted the compound's anticancer potential. For instance, it has shown cytotoxic effects against various cancer cell lines, including:
- P388 Murine Leukemia Cells : Demonstrated in vitro antitumor activity.
- HCT116 Human Colon Cancer Cells : Induced apoptosis and cell cycle arrest, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to reduce inflammation markers in cellular models, which could be beneficial in treating inflammatory diseases.
Case Studies
- In Vitro Studies on Cancer Cell Lines :
-
Antimicrobial Efficacy :
- In another investigation, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
- Toxicity Assessments :
Data Summary Table
属性
分子式 |
C11H14OS |
|---|---|
分子量 |
194.30 g/mol |
IUPAC 名称 |
1-(4-ethylphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C11H14OS/c1-3-9-4-6-10(7-5-9)11(12)8-13-2/h4-7H,3,8H2,1-2H3 |
InChI 键 |
RBFYRIYNLYBWRB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















